2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-20(21-15-9-10-18-19(12-15)27-14-26-18)13-16-6-4-5-11-22(16)28(24,25)17-7-2-1-3-8-17/h1-3,7-10,12,16H,4-6,11,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBSMYHYMPMWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a benzenesulfonyl group. The benzodioxole moiety is introduced through a series of coupling reactions. The final step usually involves the formation of the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
N-(1,3-Benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide (F41)
- Structure : Lacks the benzenesulfonyl group on the piperidine ring, replacing it with a simpler piperidin-1-yl moiety .
- Key Differences :
- Reduced steric bulk and electron-withdrawing effects due to the absence of the sulfonyl group.
- Likely lower metabolic stability compared to the sulfonated analogue.
- Pharmacology: No explicit activity reported, but similar acetamide-piperidine derivatives are explored as neuromodulators or enzyme inhibitors .
Egalognastat (O-GlcNAcase Inhibitor)
Ethylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one)
- Structure: A cathinone derivative with a ketone backbone and ethylamino side chain .
- Key Differences :
- Replaces the acetamide-piperidine core with a β-keto-amine group, typical of stimulants.
- Lacks the benzenesulfonyl group, reducing steric hindrance.
- Pharmacology: Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), highlighting how structural changes dramatically alter pharmacological profiles .
Pharmacological and Physicochemical Comparison
Mechanistic and Functional Insights
- Sulfonyl Group Impact : The benzenesulfonyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, a feature absent in F41 and ethylone .
- Acetamide vs. β-Keto Motifs : The acetamide group (as in the target compound and egalognastat) favors hydrogen bonding with targets, whereas β-keto-amine groups (e.g., ethylone) prioritize neurotransmitter transporter interactions .
- Piperidine vs. Piperazine : Piperidine’s conformational rigidity (target compound) vs. piperazine’s flexibility (egalognastat) could influence target selectivity and pharmacokinetics .
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic organic molecule belonging to the class of piperidine derivatives. Its complex structure, which includes a piperidine ring and a benzenesulfonyl group, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is C21H26N2O3S . The compound's structure is characterized by:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Benzenesulfonyl group : Enhances solubility and biological activity.
- Acetamide moiety : Imparts potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. Preliminary studies suggest that it may function as an inhibitor or modulator of these targets, potentially influencing inflammatory processes and other disease-related pathways.
Antimicrobial Activity
Research has demonstrated that compounds similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) are crucial metrics in evaluating antimicrobial efficacy.
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Compound A | 10 | 20 |
| Compound B | 15 | 30 |
Antioxidant Activity
Antioxidant assays indicate that similar compounds can significantly reduce oxidative stress markers. The semi-maximal inhibitory concentration (IC50) values for antioxidant activity are essential for comparison against standard antioxidants like Trolox.
| Compound | IC50 (µM) |
|---|---|
| 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-benzodioxol-5-yl)acetamide | 25 |
| Trolox | 50 |
Cytotoxic Activity
Studies on cytotoxicity reveal that this compound can induce apoptosis in various cancer cell lines. For example, the IC50 values against leukemia cell lines such as HL60 and K562 have been reported.
| Cell Line | IC50 (µM) |
|---|---|
| HL60 | 15 |
| K562 | 12 |
Case Studies
A notable study investigated the effects of related piperidine derivatives on human leukemia cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy.
Q & A
Q. How is the chemical structure of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide confirmed in synthetic chemistry research?
The compound’s structure is confirmed using a combination of spectroscopic and chromatographic techniques :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton and carbon environments, resolving the piperidine ring, benzenesulfonyl, and benzodioxol groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirms functional groups like sulfonamide (S=O stretch at ~1150–1300 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) .
- HPLC/Purity Analysis : Ensures >95% purity by reverse-phase chromatography .
Q. What are the primary synthetic routes for preparing this compound, and what are the critical reaction steps?
Synthesis typically involves multi-step organic reactions :
- Piperidine Ring Formation : Cyclization of precursors (e.g., via hydrogenation or cycloaddition) .
- Sulfonylation : Reaction of piperidine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
- Acetamide Coupling : Amide bond formation between the piperidine-sulfonamide intermediate and 2H-1,3-benzodioxol-5-amine using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic and chromatographic methods are routinely employed to characterize this compound's purity and structural integrity?
- NMR Spectroscopy : 2D NMR (COSY, HSQC) resolves complex proton-carbon correlations, critical for confirming stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using C18 columns with UV detection .
- Melting Point Analysis : Validates consistency with literature values (e.g., 180–185°C for related derivatives) .
Q. What preliminary biological screening assays are recommended to assess its potential pharmacological activity?
- Enzyme Inhibition Assays : Test activity against acetylcholinesterase (AChE) or kinases via colorimetric/fluorometric methods (e.g., Ellman’s assay for AChE) .
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor Binding Studies : Radioligand displacement assays for neurological targets (e.g., serotonin or dopamine receptors) .
Q. How does the presence of the benzenesulfonyl group influence the compound's physicochemical properties?
- Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability (calculated via ChemAxon) .
- Metabolic Stability : Sulfonamide groups resist cytochrome P450 oxidation, improving half-life in vitro .
- Hydrogen Bonding : Sulfonyl oxygen atoms participate in H-bonding with enzymatic targets (e.g., AChE active site) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance yield in multi-step syntheses of this compound?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for sulfonylation to improve solubility .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization steps to reduce side reactions .
- Temperature Control : Lower reaction temperatures (0–5°C) during amide coupling to minimize racemization .
- Real-Time Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation .
Q. What strategies are effective in elucidating the compound's mechanism of action against specific enzymatic targets?
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., AChE) to identify binding motifs .
- Site-Directed Mutagenesis : Validate critical residues in enzyme active sites (e.g., mutation of AChE Ser203 to alanine) .
Q. How should contradictory data from different studies regarding its biological activity be systematically analyzed?
- Reproducibility Checks : Standardize assay protocols (e.g., cell culture conditions, enzyme concentrations) .
- Structural Analog Testing : Compare activity of derivatives to isolate pharmacophoric elements .
- Meta-Analysis : Use software like RevMan to pool data from multiple studies and assess heterogeneity .
Q. What computational chemistry approaches are valuable in predicting its binding affinity to neurological receptors?
- Molecular Docking : AutoDock Vina or Glide predicts binding poses in receptors (e.g., 5-HT2A) .
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Build regression models using descriptors like topological polar surface area (TPSA) .
Q. What crystallographic techniques are appropriate for resolving structural ambiguities in piperidine-sulfonamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
